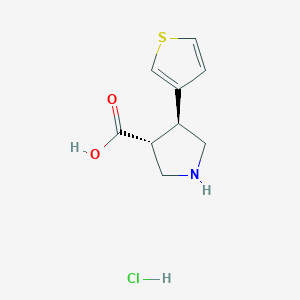

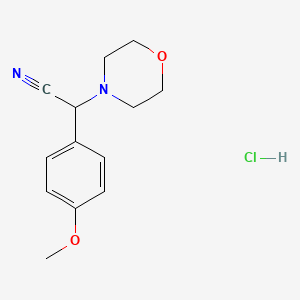

![molecular formula C14H14O4S B1425357 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid CAS No. 1274622-84-2](/img/structure/B1425357.png)

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid

Overview

Description

“3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C14H14O4S and a molecular weight of 278.33 g/mol . It’s a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O4S/c1-10-4-2-3-5-11(10)8-19(17)9-12-6-7-18-13(12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) .Scientific Research Applications

Conversion to Polymers and Fuels

The compound 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid, through its furan derivative base, plays a crucial role in the conversion of plant biomass into valuable chemical feedstocks. Its derivatives, such as 2,5-furandicarboxylic acid, have been extensively researched for their potential in producing sustainable polymers and fuels. These applications offer an alternative to non-renewable hydrocarbon sources, marking a significant step towards greener chemical industries (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Impact and Microbial Interactions

The anaerobic oxidation of methane (AOM) with sulfate is another area where furan derivatives have been implicated. This process, crucial for methane sink in marine environments, involves complex microbial communities. The study of these communities and their lipid biomarkers can provide insights into the environmental role of methane and its interactions with microbial life, potentially leading to applications in bioremediation and ecological monitoring (Niemann & Elvert, 2008).

Biocatalyst Inhibition

In biotechnological applications, understanding the inhibitory effects of carboxylic acids, including furan derivatives, on microbial biocatalysts is vital. This knowledge helps in engineering robust microbial strains capable of producing biofuels and chemicals from renewable resources without being inhibited by the product or substrate concentrations (Jarboe, Royce, & Liu, 2013).

Methane Utilization and Greenhouse Gas Mitigation

Methanotrophic bacteria, which utilize methane as their carbon source, present a promising avenue for converting methane into valuable bioproducts, such as single-cell proteins, biopolymers, and other chemicals. This process not only offers a method to mitigate the effects of methane as a potent greenhouse gas but also provides a sustainable pathway for producing a variety of commercial products from methane (Strong, Xie, & Clarke, 2015).

Anticancer Research

In the field of medicinal chemistry, derivatives of cinnamic acid, a related furan compound, have shown significant potential as anticancer agents. This highlights the broad applicability of furan derivatives in drug development and cancer treatment research, demonstrating the versatility and importance of these compounds in both environmental and health-related fields (De, Baltas, & Bedos-Belval, 2011).

Health Implications of Furan Derivatives

The health effects of furan fatty acids, which are closely related to 3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid, have been extensively studied. These compounds exhibit both antioxidant and anti-inflammatory activities, although their impact on diseases such as diabetes and renal health remains controversial. Such studies contribute to our understanding of the nutritional and therapeutic value of furan derivatives (Xu et al., 2017).

properties

IUPAC Name |

3-[(2-methylphenyl)methylsulfinylmethyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S/c1-10-4-2-3-5-11(10)8-19(17)9-12-6-7-18-13(12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCVGJXNRNWWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)CC2=C(OC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)

![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)

![6-ethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425282.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)

![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)

![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)